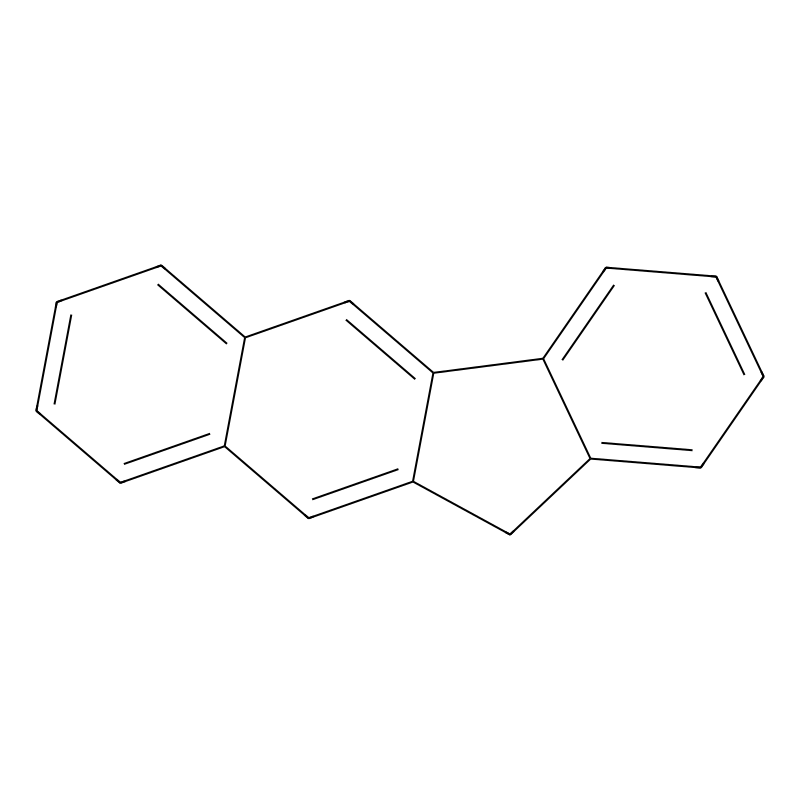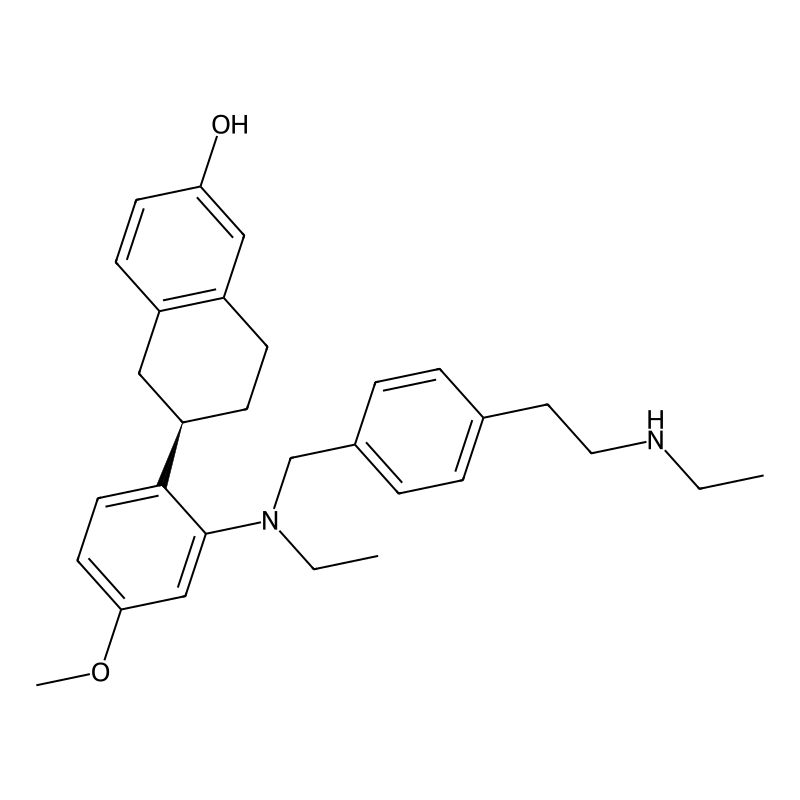2,3-Benzofluorene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Environmental Monitoring
- Standard for PAH detection: 2,3-Benzofluorene serves as a standard for detecting ambient particle-bound PAHs using real-time aerosol mass spectrometry. This technique helps scientists monitor and assess air quality by identifying and quantifying specific PAHs present in air samples [].
Chemical Characterization
- Fluorescence analysis: Researchers have employed 2,3-Benzofluorene in a technique called three-way analysis of fluorescence excitation-emission matrices. This method helps characterize mixtures of PAHs by analyzing their unique fluorescence properties [].
Biological Applications
- Estrogen receptor antagonist: Studies suggest that 2,3-Benzofluorene may have anti-estrogenic properties. It has been shown to inhibit estradiol-dependent reporter activity in yeast, potentially indicating its ability to block the effects of estrogen in certain biological systems []. However, further research is needed to understand its specific effects and potential applications in this area.
2,3-Benzofluorene is an organic compound with the molecular formula C₁₇H₁₂, also known as 11H-benzofluorene or isonaphthofluorene. It consists of a fused benzene and fluorene structure, characterized by a polycyclic aromatic hydrocarbon framework. This compound is notable for its potential applications in organic electronics and materials science due to its unique electronic properties and stability under various conditions .
These methods highlight the compound's accessibility for research and industrial applications.
2,3-Benzofluorene finds applications in various fields:
- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Material Science: The compound is explored for its potential in creating novel materials with specific optical and electronic characteristics.
- Research: It serves as a model compound in studies related to polycyclic aromatic hydrocarbons and their interactions with other molecular species.
Interaction studies involving 2,3-benzofluorene focus on its behavior in gas-phase reactions and its interactions with other chemical species. For example, investigations into ion-molecule collisions have provided insights into charge transfer processes involving fullerene monocations . Such studies are crucial for understanding the fundamental properties of this compound in various chemical environments.
Several compounds share structural similarities with 2,3-benzofluorene. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Fluorene | C₁₄H₁₀ | Simpler structure; used in polymer synthesis. |
| Phenanthrene | C₁₄H₁₀ | Three fused rings; known for its stability. |
| Pyrene | C₁₄H₈ | Four fused rings; prominent in fluorescence studies. |
| Triphenylene | C₁₈H₁₂ | Six fused rings; exhibits high symmetry and stability. |
| Benzo[a]pyrene | C₁₈H₁₂ | Known carcinogen; studied extensively for health impacts. |
2,3-Benzofluorene stands out due to its specific arrangement of fused rings and potential applications in advanced materials, distinguishing it from other similar compounds that may not exhibit the same electronic properties or biological activities.
XLogP3
LogP
Melting Point
UNII
Vapor Pressure
Other CAS
243-17-4
Wikipedia
Biological Half Life
Dates
Tandem cyclizations of 1,6-enynes with arylsulfonyl chlorides by using visible-light photoredox catalysis
Guo-Bo Deng, Zhi-Qiang Wang, Jia-Dong Xia, Peng-Cheng Qian, Ren-Jie Song, Ming Hu, Lu-Bin Gong, Jin-Heng LiPMID: 23288810 DOI: 10.1002/anie.201208380
Abstract
Palladium(0)-catalyzed cyclization of 1,6-diyn-3-yl carbonates with a nucleophilic functionality: efficient synthesis of polycyclic benzo[b]fluorene derivatives via allene intermediates
Shugao Zhu, Luling Wu, Xian HuangPMID: 22495553 DOI: 10.1039/c2ob07148g
Abstract
We report in this paper an interesting tandem reaction involving sequential palladium(0)-catalyzed decarboxylation of diynylic carbonates, intramolecular nucleophilic cyclization and Schmittel reaction, which provides a facile method for the synthesis of a variety of polycyclic benzo[b]fluorene derivatives from easily accessible starting materials.S(1)
A Staicu, G Rouillé, Th Henning, F Huisken, D Pouladsaz, R ScholzPMID: 19044762 DOI: 10.1063/1.2967186
Abstract
The S(1)((1)A('))<--S(0)((1)A(')) absorption spectrum of jet-cooled 2,3-benzofluorene (Bzf) has been measured by cavity ring-down spectroscopy. The potential energy surfaces of the S(n=0,1,2) states of Bzf have been investigated with calculations based on the time-dependent density functional theory (TD-DFT). At the B3LYP/TZ level of theory, TD-DFT does not deliver a realistic difference between the excited S(1) and S(2) potential energy surfaces, a problem which can be avoided by introducing a reference geometry where this difference coincides with the observation. In this geometry, an expression for the Herzberg-Teller corrected intensities of the vibronic bands is proposed, allowing a straightforward assignment of the observed a(') modes below 900 cm(-1), including realistic calculated intensities. For vibronic bands at higher energies, the agreement between calculated and observed modes is deteriorated by substantial Dushinsky rotations and nonparabolicities of the potential energy surface S(1).Understand the Specific Regio- and Enantioselectivity of Fluostatin Conjugation in the Post-Biosynthesis
Yuanqi Wang, Changsheng Zhang, Yi-Lei Zhao, Rosalinda Zhao, Kendall N HoukPMID: 32466453 DOI: 10.3390/biom10060815
Abstract
Fluostatins, benzofluorene-containing aromatic polyketides in the atypical angucycline family, conjugate into dimeric and even trimeric compounds in the post-biosynthesis. The formation of the C-C bond involves a non-enzymatic stereospecific coupling reaction. In this work, the unusual regio- and enantioselectivities were rationalized by density functional theory calculations with the M06-2X (SMD, water)/6-311 + G(d,p)//6-31G(d) method. These DFT calculations reproduce the lowest energy C1-(R)-C10'-(S) coupling pathway observed in a nonenzymatic reaction. Bonding of the reactive carbon atoms (C1 and C10') of the two reactant molecules maximizes the HOMO-LUMO interactions and Fukui function involving the highest occupied molecular orbital (HOMO) of nucleophile p-QM and lowest unoccupied molecular orbital (LUMO) of electrophile FSTanion. In particular, the significant π-π stacking interactions of the low-energy pre-reaction state are retained in the lowest energy pathway for C-C coupling. The distortion/interaction-activation strain analysis indicates that the transition state (
) of the lowest energy pathway involves the highest stabilizing interactions and small distortion among all possible C-C coupling reactions. One of the two chiral centers generated in this step is lost upon aromatization of the phenol ring in the final difluostatin products. Thus, the π-π stacking interactions between the fluostatin 6-5-6 aromatic ring system play a critical role in the stereoselectivity of the nonenzymatic fluostatin conjugation.
Benzo[b]fluorenes via indanone dianion annulation: a short synthesis of prekinamycin
Vladimir B Birman, Zhufeng Zhao, Lei GuoPMID: 17328553 DOI: 10.1021/ol0629768
Abstract
[structure: see text]. A rapid construction of benzo[b]fluorenones via reaction of 1-indanone dianions with phthalate diesters is described. Its utility is illustrated with a concise synthesis of prekinamycin.Benzo[b]fluorene
PMID: 6586649 DOI:
Abstract
Dual fluorescence of excited state intra-molecular proton transfer of HBFO: mechanistic understanding, substituent and solvent effects
Wenjing Yang, Xuebo ChenPMID: 24452250 DOI: 10.1039/c3cp54462a








